Product packaging for (Phenylsulfinyl)acetic acid(Cat. No.:CAS No. 3959-08-8)

(Phenylsulfinyl)acetic acid

Cat. No.: B8785587
CAS No.: 3959-08-8
M. Wt: 184.21 g/mol
InChI Key: PPAUMJSTRVZNNE-UHFFFAOYSA-N
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Description

(Phenylsulfinyl)acetic acid is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features both a sulfinyl group and a carboxylic acid functional group, making it a versatile building block or intermediate for the preparation of more complex molecules. While specific biological data for this compound is limited, research on its close analog, (Phenylsulfonyl)acetic acid, reveals significant potential. Studies show that (Phenylsulfonyl)acetic acid derivatives act as potent Free Fatty Acid Receptor 1 (FFA1/GPR40) agonists . FFA1 is a promising therapeutic target for Type 2 Diabetes, as its activation enhances glucose-stimulated insulin secretion, thereby lowering blood glucose levels with a low risk of hypoglycemia . The incorporation of the sulfone (sulfonyl) group in these derivatives was a strategic design to improve physicochemical properties by reducing lipophilicity and to block undesired metabolic pathways like β-oxidation, leading to compounds with improved efficacy and safety profiles . As a research chemical, this compound may be utilized in similar exploratory studies to develop new pharmacologically active molecules or as a precursor in various synthetic applications. Researchers are encouraged to investigate its full potential. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3S B8785587 (Phenylsulfinyl)acetic acid CAS No. 3959-08-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3959-08-8

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

2-(benzenesulfinyl)acetic acid

InChI

InChI=1S/C8H8O3S/c9-8(10)6-12(11)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)

InChI Key

PPAUMJSTRVZNNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)CC(=O)O

Origin of Product

United States

Synthesis Methodologies for Phenylsulfinyl Acetic Acid

Oxidation of (Phenylthio)acetic Acid Precursors

The most prevalent method for preparing (Phenylsulfinyl)acetic acid is through the controlled oxidation of (Phenylthio)acetic acid. This transformation involves the conversion of a sulfide (B99878) to a sulfoxide (B87167). The choice of oxidizing agent and reaction conditions is critical to prevent over-oxidation to the corresponding sulfone, (Phenylsulfonyl)acetic acid.

Utilizing N-Halo Compounds (e.g., Chloramine T, N-Chlorosaccharin, N-Chloronicotinamide)

N-halo compounds are effective oxidizing agents for the conversion of sulfides to sulfoxides due to their ability to deliver a positive halogen atom. Kinetic studies have provided detailed mechanistic insights into these reactions.

Chloramine T (CAT): The oxidation of (Phenylthio)acetic acid by Chloramine T in an alkaline medium (pH 10.06) has been studied in detail. oup.comresearchgate.net The reaction exhibits a first-order dependence on both the concentration of Chloramine T and (Phenylthio)acetic acid, and a near inverse first-order dependence on the hydroxide (B78521) ion concentration. oup.comresearchgate.net This indicates that the rate of oxidation decreases as the pH increases. oup.comresearchgate.net The primary oxidizing species is believed to be N-chloro-p-toluenesulfonamide, with the hypochlorite (B82951) ion also playing a minor role. oup.comresearchgate.net Studies on para-substituted (Phenylthio)acetic acids show an excellent correlation with Hammett σ constants, yielding a large negative reaction constant (ρ = -2.46 at 308 K), which suggests the development of an electron-deficient sulfur center in the transition state. oup.comresearchgate.net

N-Chlorosaccharin (NCSA): The kinetics of the oxidation of (Phenylthio)acetic acid (PTAA) with N-Chlorosaccharin have been investigated in an acetonitrile-water mixture. scispace.comresearchgate.net The reaction is first-order with respect to both PTAA and NCSA and shows a negative dependence on the H+ concentration, indicating that NCSA itself is the active oxidizing species. scispace.comresearchgate.net The product of the reaction was identified as the corresponding this compound. scispace.comresearchgate.net Analysis of various para-substituted derivatives revealed that electron-releasing groups on the phenyl ring accelerate the reaction, while electron-withdrawing groups retard it. scispace.comresearchgate.net A linear Hammett plot with a large negative ρ value supports a mechanism involving the formation of a chlorosulfonium ion intermediate in the rate-determining step. scispace.comresearchgate.net

N-Chloronicotinamide: The oxidation of S-phenylmercaptoacetic acid has also been reported using N-chloronicotinamide. researchgate.net This reagent, similar to other N-halo compounds, serves as an effective oxidant for this transformation.

N-Halo CompoundKey Mechanistic FindingsEffect of SubstituentsReference
Chloramine T (CAT)First-order in [CAT] and [Substrate]; inverse first-order in [OH-]. Oxidizing species are N-chloro-p-toluenesulfonamide and hypochlorite.Electron-releasing groups accelerate the rate (ρ = -2.46). oup.comresearchgate.net
N-Chlorosaccharin (NCSA)First-order in [NCSA] and [Substrate]; negative dependence on [H+]. NCSA is the active oxidizing species.Electron-releasing groups accelerate the rate; a large negative ρ value supports a chlorosulfonium ion intermediate. scispace.comresearchgate.net
N-ChloronicotinamideReported as an effective oxidant for S-phenylmercaptoacetic acid.Not detailed. researchgate.net

General Sulfoxide Preparation Procedures

Beyond N-halo compounds, a variety of other oxidizing agents are commonly employed for the synthesis of sulfoxides from sulfides. acsgcipr.org Careful control of stoichiometry and reaction conditions is essential to maximize the yield of the sulfoxide and minimize the formation of the sulfone byproduct. acsgcipr.org

Hydrogen Peroxide: A simple and environmentally friendly ("green") method involves the use of hydrogen peroxide in glacial acetic acid. mdpi.com This procedure is performed under mild, transition-metal-free conditions at room temperature. The method is highly selective and provides excellent yields (90-99%) of the sulfoxide. mdpi.com The product is typically isolated by neutralizing the reaction mixture and extracting with an organic solvent. mdpi.com

Sodium Metaperiodate: The oxidation of aryl sulfides using sodium metaperiodate (NaIO₄) in an aqueous solvent is a classic and effective method. orgsyn.org For aryl sulfides like thioanisole, the reaction can be carried out at room temperature. orgsyn.org The procedure involves stirring the sulfide with a slight excess of sodium metaperiodate in a solvent like water or a water/methanol mixture. The resulting sulfoxide can be isolated by filtration to remove the sodium iodate (B108269) byproduct, followed by extraction and removal of the solvent. orgsyn.org

Other Reagents: A wide array of other reagents have been used for the chemoselective oxidation of sulfides to sulfoxides. These include:

Chromic acid-pyridine combination: This reagent is effective for controlled oxidation. jchemrev.com

Iodosobenzene and Iodoxybenzoic acid (IBX): These are efficient for oxidizing sensitive sulfides. jchemrev.com

Peroxymonosulfuric acid (Caro's acid): This has been shown to be an effective and inexpensive oxidizing agent for converting aromatic sulfides to sulfoxides in consistent and acceptable yields. google.com

Oxidizing AgentTypical ConditionsAdvantages/FeaturesReference
Hydrogen PeroxideGlacial acetic acid, room temperature"Green" method, high selectivity, excellent yields (90-99%) mdpi.com
Sodium MetaperiodateWater or water/methanol, room temperatureReliable, good for aryl sulfides, simple workup orgsyn.org
Caro's AcidAqueous solution, 0-30°CInexpensive, consistent yields, minimizes sulfone formation google.com
IodosobenzeneVarious solventsEfficient for sensitive sulfides, avoids over-oxidation jchemrev.com

Asymmetric Oxidation Approaches for Chiral Analogs

This compound is a chiral molecule, with the sulfur atom serving as the stereocenter. The synthesis of single enantiomers of this compound requires asymmetric oxidation methods. This field is of significant interest, particularly for the synthesis of pharmacologically active compounds. acsgcipr.orgnih.gov

The development of enantioselective oxidation of sulfides has been a significant challenge in organic synthesis. The Kagan-Sharpless oxidation, which utilizes a titanium-based chiral catalyst (Ti(O-i-Pr)₄/diethyl tartrate) and an oxidant like tert-butyl hydroperoxide, is a landmark method for the asymmetric oxidation of various prochiral sulfides, often achieving high enantiomeric excess (ee). google.com

However, the asymmetric oxidation of functionalized sulfides, especially those with an ester or carboxylic acid group close to the sulfur atom, such as in (Phenylthio)acetic acid derivatives, has proven to be more difficult. google.com Research has shown that substrates like methyl phenylthioacetate often yield products with only moderate enantioselectivity (e.g., 63-64% ee) under standard Kagan conditions. google.com The presence of the acetamide (B32628) or acetic acid moiety directly linked to the sulfur atom appears to negatively impact the level of asymmetric induction. google.com

To address these challenges, research has focused on modifying the catalytic systems. For instance, substituting tert-butyl hydroperoxide with cumene (B47948) hydroperoxide has been shown to enhance enantioselectivity in some cases. google.com Other approaches for producing single enantiomer sulfoxides include biocatalysis using enzymes like Baeyer-Villiger monooxygenases and the use of other chiral metal complexes. acsgcipr.org These methods are crucial for accessing enantiomerically pure chiral sulfinyl compounds, which are valuable as auxiliaries and pharmacophores. nih.govacs.org

Direct Sulfonation Reactions

Direct sulfonation is a common method for introducing a sulfonic acid group (-SO₃H) or a sulfonyl chloride group (-SO₂Cl) onto an aromatic ring. However, this method is generally not employed for the synthesis of sulfoxides like this compound. The reaction typically involves an electrophilic aromatic substitution using sulfur trioxide or chlorosulfonic acid, which leads to the formation of a C-S bond resulting in a sulfone or sulfonic acid, not a sulfoxide. smolecule.comresearchgate.net

Mechanistic Investigations of Chemical Transformations

Oxidative Decarboxylation Pathways

The oxidative decarboxylation of (Phenylsulfinyl)acetic acid (PSAA) represents a key transformation, revealing insights into the reactivity of sulfur-containing organic compounds. Mechanistic studies have largely centered on the pathways initiated by potent oxidizing agents, particularly chromium(VI). These investigations dissect the reaction into its fundamental steps, from initial reactant association to the final products, by examining reaction kinetics, the influence of catalysts, the nature of intermediates, and the electronic effects of substituents.

Chromium(VI) is a versatile and powerful oxidant for a wide range of organic substrates, including PSAA. The mechanistic pathways of these reactions are sensitive to the specific reaction conditions, such as the acidity of the medium and the presence of co-reagents or promoters. In aqueous acidic solutions, Cr(VI) exists in various forms, with HCrO₄⁻ and H₂CrO₄ being prominent species. The acid-catalyzed nature of many of these oxidations points to protonated species like HCrO₃⁺ being the active electrophile. researchgate.netinternationaljournalcorner.com The interaction of Cr(VI) with PSAA typically leads to oxidative decarboxylation, yielding products such as methyl phenyl sulfone. journalcsij.com

However, in the presence of chelating agents like picolinic acid (PA) or pyridine-2,6-dicarboxylic acid (PDA), the kinetics become more complex. The reaction exhibits a first-order dependence on [Cr(VI)] but follows Michaelis-Menten kinetics with respect to both the substrate [PSAA] and the promoter concentration. journalcsij.comajol.info This type of kinetic behavior suggests the formation of a pre-equilibrium complex between the oxidant and the promoter, which then reacts with the substrate.

In the co-oxidation of PSAA and oxalic acid (OxH₂) by Cr(VI), the reaction follows third-order kinetics: first order with respect to [PSAA], [OxH₂], and [Cr(VI)]. scispace.comscirp.orgresearchgate.net This indicates that all three species are involved in the rate-determining step. Some studies have noted that at lower concentrations of Cr(VI), the rate can decrease with increasing oxidant concentration, a phenomenon attributed to the dimerization of Cr(VI) species, which reduces the concentration of the active monomeric form. researchgate.net

The kinetic data from various studies are summarized in the table below.

Reaction System Order w.r.t. [Cr(VI)] Order w.r.t. [PSAA] Order w.r.t. [Promoter] Overall Rate Law (Conceptual) Reference(s)
PSAA + Cr(VI)11N/ARate = k[Cr(VI)][PSAA][H⁺] researchgate.net
PSAA + Cr(VI) + Picolinic Acid1Michaelis-MentenMichaelis-MentenRate ∝ [Cr(VI)][PSAA][PA] / ((Kₘ' + [PSAA])(Kₘ'' + [PA])) ajol.info
PSAA + Cr(VI) + Pyridine-2,6-dicarboxylic Acid1Michaelis-MentenMichaelis-MentenRate ∝ [Cr(VI)][PSAA][PDA] / ((Kₘ' + [PSAA])(Kₘ'' + [PDA])) journalcsij.com
PSAA + Cr(VI) + Oxalic Acid111 (w.r.t. Oxalic Acid)Rate = k[Cr(VI)][PSAA][OxH₂] scispace.comscirp.orgresearchgate.net

Picolinic acid (PA) and its structural analog, pyridine-2,6-dicarboxylic acid (PDA), have been shown to significantly promote the Cr(VI) oxidation of PSAA. journalcsij.comajol.info These N-heterocyclic carboxylic acids act as chelating agents, forming complexes with Cr(VI). The catalytic activity is attributed to the formation of a Cr(VI)-promoter complex, which is a more potent and electrophilic oxidizing species than the uncomplexed aquated Cr(VI) ion. researchgate.netajol.infoniscpr.res.in

Spectral evidence, such as a hyperchromic shift observed in the UV-visible spectrum upon the addition of PA to a Cr(VI) solution, supports the formation of a Cr(VI)-PA complex. researchgate.net This complex is believed to facilitate the subsequent reaction with the PSAA substrate. The mechanism involves the formation of a bimolecular cyclic complex between Cr(VI) and the promoter, which enhances the electrophilicity of the chromium center. researchgate.net

Similarly, oxalic acid has been identified as an efficient catalyst that enhances the rate of Cr(VI) oxidation for a variety of organic compounds, including PSAA. scispace.comscirp.orgresearchgate.net The promoting effect of these agents stems from their ability to form intermediate complexes with Cr(VI), which modifies its redox potential and provides a lower energy pathway for the oxidation reaction.

A central feature of the promoted oxidation of PSAA is the proposed formation of a ternary intermediate complex involving the oxidant, the promoter, and the substrate. journalcsij.comajol.info In the picolinic acid-promoted reaction, the mechanism involves an initial equilibrium to form the active Cr(VI)-PA complex. This complex then reacts with PSAA, where the sulfur atom of the substrate performs a nucleophilic attack on the electron-deficient chromium atom of the Cr(VI)-PA complex. ajol.info This leads to the formation of a termolecular complex, designated as Cr(VI)-PA-PSAA. ajol.infoajol.info

The reduction of Cr(VI) typically proceeds via a series of one- or two-electron steps, involving the formation of reactive intermediates such as Cr(V) and Cr(IV). nih.govnih.gov However, in the co-oxidation of PSAA and oxalic acid, compelling spectral evidence suggests a direct, one-step three-electron reduction of Cr(VI) to the more stable Cr(III) state. scispace.comscirp.orgresearchgate.net

This unusual electron transfer pathway is believed to occur within the Cr(VI)-OxH₂-PSAA ternary complex. scirp.org The simultaneous oxidation of both substrates (PSAA and oxalic acid) within the complex facilitates the concerted transfer of three electrons to the chromium center, bypassing the formation of the intermediate Cr(V) and Cr(IV) species. scispace.comresearchgate.net This direct reduction pathway is significantly faster than the individual oxidation reactions of either substrate alone, accounting for the substantial rate acceleration observed in the co-oxidation process. scirp.org This mechanism represents a departure from the classical Westheimer mechanism for Cr(VI) oxidations.

To probe the nature of the transition state and the electronic demands of the reaction, the effect of substituents on the phenyl ring of PSAA has been investigated using Hammett analysis. In the Cr(VI) oxidations of substituted PSAAs promoted by picolinic acid, pyridine-2,6-dicarboxylic acid, and oxalic acid, the reaction rate is enhanced by electron-releasing substituents and retarded by electron-withdrawing substituents. journalcsij.comajol.info

The Hammett plots of log k versus the substituent constant (σ) show excellent linear correlations with negative reaction constants (ρ values). journalcsij.comajol.infoscirp.org For instance, the picolinic acid-promoted reaction yields a ρ value of -0.322, while the pyridine-2,6-dicarboxylic acid-catalyzed reaction has a ρ value of -1.05. journalcsij.comresearchgate.net

Reaction System Substituent Effect Hammett ρ Value Interpretation Reference(s)
PSAA + Cr(VI) + Picolinic AcidElectron-releasing groups accelerate rate; Electron-withdrawing groups retard rate.-0.322Buildup of positive charge on the sulfur atom in the transition state, consistent with nucleophilic attack. ajol.inforesearchgate.net
PSAA + Cr(VI) + Pyridine-2,6-dicarboxylic AcidElectron-releasing groups accelerate rate; Electron-withdrawing groups retard rate.-1.05Buildup of positive charge on the sulfur atom in the transition state. journalcsij.com
PSAA + Cr(VI) + Oxalic AcidElectron-releasing groups accelerate rate; Electron-withdrawing groups retard rate.NegativeBuildup of positive charge on the sulfur atom in the transition state. scispace.comscirp.orgresearchgate.net

A negative ρ value signifies that the reaction is facilitated by high electron density at the reaction center. This is consistent with a mechanism where the rate-determining step involves the nucleophilic attack of the sulfur atom of PSAA on the electrophilic chromium center of the Cr(VI) complex. journalcsij.comajol.info The magnitude of the ρ value, though generally small, provides evidence for the development of a partial positive charge (a sulfonium (B1226848) ion-like character) on the sulfur atom in the transition state. ajol.info In contrast, some oxidation studies of PSAA with different metal-oxo complexes have reported non-linear, V-shaped Hammett plots, indicating a change in the reaction mechanism with different substituents. nih.gov

Chromium(VI)-Mediated Oxidations

Thermodynamic and Activation Parameters

Thermodynamic and activation parameters provide crucial insights into the feasibility and mechanism of a reaction. For the co-oxidation of substituted (Phenylsulfinyl)acetic acids and oxalic acid by Cr(VI), Hammett plots of log k versus the substituent constant σ yield excellent linear correlations with negative ρ values. scirp.orgresearchgate.net A negative ρ value signifies that electron-releasing substituents on the phenyl ring accelerate the reaction, which indicates the development of an electron-deficient center, or positive charge, in the transition state. scirp.org This supports a mechanism involving a nucleophilic attack by the sulfur atom of PSAA. scirp.orgresearchgate.net

The reaction series also obeys the isokinetic relationship, and the calculated isokinetic temperature was found to be below the experimental temperature range. scirp.orgresearchgate.net Key activation parameters have been calculated for this co-oxidation reaction, revealing it to be a non-spontaneous and endothermic process. uminho.pt

Table 2: Activation and Thermodynamic Parameters for the Co-oxidation of this compound

Parameter Value Unit
ΔH# (Enthalpy of Activation) 40.48 kJ mol⁻¹
ΔS# (Entropy of Activation) -123.61 J K⁻¹ mol⁻¹
ΔG# (Gibbs Free Energy of Activation) 77.92 kJ mol⁻¹

Parameters calculated at 303 K for the co-oxidation with oxalic acid by Cr(VI). Data sourced from Subramaniam, P. and Selvi, N. (2013). scirp.org

Oxidation by N-Halo Compounds (e.g., N-Chlorosaccharin)

N-halo compounds, such as N-chlorosaccharin (NCSA), are effective oxidants for converting sulfides to sulfoxides. researchgate.net Kinetic studies on the oxidation of (phenylthio)acetic acid to this compound by NCSA in an acetonitrile-water medium show that the reaction is first-order with respect to both the substrate and the oxidant, NCSA. researchgate.netscispace.com The reaction exhibits a negative dependence on the concentration of H⁺ ions, and NCSA itself is considered the active oxidizing species. researchgate.netscispace.com

Proposed Mechanisms (e.g., SN2 Type, Direct Oxygen Atom Transfer, Single Electron Transfer)

Several mechanisms are possible for the oxidation of sulfides by N-halo compounds. researchgate.net For the oxidation of (phenylthio)acetic acid with NCSA, the evidence strongly favors an SN2-type mechanism. researchgate.netscispace.com This pathway involves a nucleophilic attack of the sulfur atom on the electrophilic chlorine atom of NCSA in the rate-determining step. scispace.com

Intermediates Formation (e.g., Chlorosulphonium Ion)

The SN2-type mechanism proceeds through a distinct intermediate. The kinetic data, particularly the strong influence of electronic effects from substituents on the phenyl ring, supports the formation of a chlorosulphonium ion as an intermediate in the rate-determining step. researchgate.netscispace.com This intermediate is then rapidly hydrolyzed to form the final product, this compound, and saccharin. researchgate.net

Acid-Catalyzed Reactions and Sulfoxide (B87167) Cleavage

This compound is known to be unstable under a variety of acidic conditions, ranging from dilute mineral acids to dry hydrogen halides. jetir.orgacs.org This instability leads to an acid-catalyzed cleavage, a reaction that can be classified as a Pummerer-type rearrangement. jetir.orgresearchgate.net The Pummerer reaction generally involves the conversion of a sulfoxide bearing an α-hydrogen into an α-functionalized sulfide (B99878). researchgate.net

For this compound, the reaction is initiated by acid catalysis and results in a disproportionation where the sulfur atom is reduced and the α-carbon is oxidized. jetir.org Upon heating with mineral acids, the initially formed α-substituted sulfide intermediate is hydrolyzed, yielding thiophenol and glyoxylic acid as the final products. researchgate.net The presence of a strong electron-withdrawing group on the α-carbon, such as the carboxyl group in PSAA, greatly facilitates this reaction. jetir.org

Related Transformations of Sulfinyl Compounds (e.g., Morin Type Rearrangements)

The Morin rearrangement is a significant synthetic transformation historically used for converting penicillin derivatives into cephalosporins. nih.govccspublishing.org.cn This reaction is a key example of transformations involving sulfinyl compounds. The classic Morin reaction involves the thermal or acid-catalyzed elimination of a sulfenic acid (RSOH) from a cyclic sulfoxide precursor. nih.govnih.gov This is followed by an intramolecular nucleophilic attack of an alkene moiety on the sulfenic acid group. nih.govacs.org This cyclization proceeds through a key episulfonium ion intermediate, which undergoes further reaction to yield ring-expanded products. nih.govccspublishing.org.cn

While the traditional Morin rearrangement often requires harsh conditions like high temperatures or strong acids, recent advancements have enabled "Morin type" cyclizations to occur under much milder conditions. nih.govacs.org By employing β-sulfinylketone precursors, it is possible to generate the necessary sulfenic acid intermediate in situ. nih.govacs.org This approach has demonstrated that the intramolecular cyclization of an alkene onto a phenylsulfenic acid group to form an episulfonium ion can proceed in neutral aqueous solution at room temperature. nih.govacs.org

Role in Asymmetric Synthesis and Chiral Induction

Function as a Chiral Auxiliary

The utility of (phenylsulfinyl)acetic acid as a chiral auxiliary stems from the stereogenic nature of the sulfur atom. When attached to a reactant, the auxiliary creates a chiral environment that differentiates the two faces of a prochiral center, such as a double bond or an enolate. This differentiation forces incoming reagents to approach from the less sterically hindered face, resulting in the preferential formation of one diastereomer over another. wikipedia.orgnih.gov

The primary function of the (phenylsulfinyl)acetyl group is to exert reliable stereochemical control, leading to high levels of diastereoselectivity in a variety of chemical transformations. nih.gov When the auxiliary is attached to a molecule that will undergo a reaction, it effectively blocks one of the molecule's faces from the approach of a reactant. This facial bias is the basis for asymmetric induction. For instance, in the addition of a nucleophile to an α,β-unsaturated system containing the (phenylsulfinyl)acetyl auxiliary, the auxiliary directs the nucleophile to one of the two diastereotopic faces of the double bond, yielding a product with a specific stereochemistry at the newly formed stereocenters. beilstein-journals.org The efficiency of this control is often expressed as diastereomeric excess (d.e.), which quantifies the preference for the formation of one diastereomer.

The high degree of stereocontrol exerted by the phenylsulfinyl group is a direct consequence of its inherent steric and stereoelectronic properties. The sulfur atom is chiral and features three substituents of varying size and electronics: a lone pair of electrons, an oxygen atom, and a phenyl group.

Steric Factors: The bulky phenyl group and the oxygen atom create a significant steric impediment on one side of the reactive center. This forces the substrate to adopt a specific conformation to minimize steric strain, thereby exposing one face to nucleophilic or electrophilic attack while shielding the other.

Stereoelectronic Factors: The polar nature of the sulfur-oxygen (S=O) bond plays a crucial role. The electronegative oxygen atom can engage in dipole-dipole interactions or coordinate with Lewis acids. This coordination can lock the conformation of the transition state, enhancing the facial bias and leading to higher diastereoselectivity. These stereoelectronic effects can influence the stability of reaction intermediates, further guiding the stereochemical outcome. mdpi.com

Applications in Stereoselective Reaction Types

Derivatives of this compound, such as esters and amides, are employed as chiral auxiliaries to control the stereochemistry of a wide range of carbon-carbon bond-forming reactions.

In these reactions, an enolate generated from a (phenylsulfinyl)acetate derivative adds to an electrophilic carbonyl (C=O) or imine (C=N) group. wikipedia.org The chiral auxiliary dictates the facial selectivity of the approach to the electrophile. The stereochemical outcome is typically rationalized by a chelated transition state model, where a Lewis acid coordinates to both the sulfinyl oxygen and the carbonyl/imine electrophile, creating a rigid, chair-like structure. This conformation minimizes steric interactions and dictates the trajectory of the nucleophilic attack, resulting in high diastereoselectivity.

Table 1: Representative Diastereoselectivity in Nucleophilic Additions

Electrophile Nucleophile Source Lewis Acid Typical Diastereomeric Excess (d.e.)
Aldehyde (R-CHO) (Phenylsulfinyl)acetate Enolate ZnCl₂ >90%
Imine (R-CH=NR') (Phenylsulfinyl)acetate Enolate TiCl₄ >85%

Chiral sulfoxides have proven to be highly effective in controlling the stereochemistry of cycloaddition reactions. researchgate.net

Diels-Alder Reaction: In a Diels-Alder reaction, a derivative of this compound can be part of either the diene or the dienophile. mdpi.com For example, a dienophile bearing the chiral phenylsulfinyl moiety will exhibit high facial selectivity. The sulfinyl group directs the approach of the diene, controlling the absolute stereochemistry of the newly formed stereocenters in the six-membered ring product. Lewis acid catalysis can further enhance both the reactivity and the selectivity by coordinating to the sulfinyl oxygen, locking the conformation of the dienophile. researchgate.net

1,3-Dipolar Cycloaddition: This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. wikipedia.orgyoutube.com When an alkene bearing the (phenylsulfinyl)acetyl auxiliary acts as the dipolarophile, the chiral center on the sulfur atom directs the approach of the 1,3-dipole. This control over facial selectivity leads to the formation of a specific diastereomer of the resulting heterocyclic product. The stereochemical outcome is dictated by the minimization of steric hindrance in the transition state, favoring the approach of the dipole from the face opposite the bulky phenyl group of the auxiliary. slideshare.net

Table 2: Expected Selectivity in Chiral Auxiliary-Controlled Cycloadditions

Reaction Type Role of Auxiliary Key Selectivity Aspects Controlled
Diels-Alder Attached to Dienophile π-Facial Selectivity, Endo/Exo Ratio

Conjugate addition, or Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com When the (phenylsulfinyl)acetyl group is used as a chiral auxiliary on the α,β-unsaturated system (the Michael acceptor), it provides excellent stereocontrol. beilstein-journals.orgnih.gov The auxiliary effectively shields one diastereotopic face of the double bond. The preferred conformation of the Michael acceptor, influenced by the steric bulk and electronic nature of the sulfinyl group, dictates that the nucleophile attacks from the less hindered face, leading to high diastereoselectivity in the formation of the 1,4-adduct. nih.gov

Table 3: Diastereoselectivity in Conjugate Additions to α,β-Unsaturated (Phenylsulfinyl)acetyl Derivatives

Nucleophile Michael Acceptor Typical Diastereomeric Excess (d.e.)
Organocuprate (R₂CuLi) Chiral α,β-Unsaturated Ester >95%
Thiolate (R'S⁻) Chiral α,β-Unsaturated Amide >90%

Diastereoselective Reduction Strategies (e.g., of β-Keto Sulfoxides)

The diastereoselective reduction of β-keto sulfoxides, which can be prepared from this compound derivatives, is a powerful strategy for synthesizing optically active secondary alcohols. The stereochemical course of the reduction is highly dependent on the reaction conditions, particularly the choice of reducing agent and the presence or absence of a chelating Lewis acid. This stereodivergent outcome allows for the selective formation of either diastereomer of the resulting β-hydroxy sulfoxide (B87167) from a single β-keto sulfoxide precursor.

In the absence of a chelating agent, reducing agents such as diisobutylaluminium hydride (DIBAL) are believed to operate through a non-chelated, six-membered cyclic transition state. In this model, the hydride is delivered intramolecularly from the aluminum coordinated to the sulfinyl oxygen, leading to a specific diastereomer.

Conversely, when a Lewis acid like zinc chloride (ZnCl₂) is added, a conformationally rigid, six-membered chelate structure is formed between the Lewis acid and both the sulfinyl and carbonyl oxygen atoms. nih.govbeilstein-journals.org This chelation forces the p-tolyl group (in related sulfoxides) into a pseudo-equatorial position to minimize steric hindrance. beilstein-journals.org The hydride from the reducing agent (e.g., DIBAL or LiAlH₄) then attacks the carbonyl group from the less hindered axial direction in an intermolecular fashion. nih.govbeilstein-journals.org This chelation-controlled pathway leads to the formation of the opposite diastereomer compared to the non-chelated reduction. nih.govnih.gov This control over the reaction outcome makes β-keto sulfoxides valuable intermediates in the enantioselective synthesis of methyl carbinols, 1,2-diols, and epoxides, which are key building blocks for various natural products. nih.gov

The table below summarizes the stereodivergent reduction of a model β-keto sulfoxide, illustrating the influence of reaction conditions on the diastereomeric outcome.

β-Keto Sulfoxide PrecursorReducing AgentAdditiveProposed Transition StateMajor Diastereomer ProductReference
(R)-β-Keto SulfoxideDIBALNoneNon-chelated, intramolecular hydride transfer(R,S)-β-Hydroxy Sulfoxide nih.gov
(R)-β-Keto SulfoxideDIBAL or LiAlH₄ZnCl₂Chelated, intermolecular hydride transfer(R,R)-β-Hydroxy Sulfoxide nih.govbeilstein-journals.org

Stereoselective Glycosidation Reactions

The stereoselective formation of glycosidic bonds is a central challenge in carbohydrate chemistry. One advanced strategy to control the anomeric configuration (α or β) is the use of chiral auxiliaries attached to the glycosyl donor, typically at the C-2 position. youtube.com These auxiliaries can participate in the reaction to shield one face of the anomeric center, thereby directing the incoming glycosyl acceptor to the opposite face.

While the use of chiral auxiliaries in glycosylation is an established principle, the specific application of this compound for this purpose is not widely documented in the reviewed literature. However, the viability of using sulfur-containing auxiliaries to achieve high stereocontrol has been demonstrated. For instance, a (1S)-phenyl-2-(phenylsulfanyl)ethyl chiral auxiliary installed at the C-2 position of a glycosyl donor has been shown to effectively direct the formation of 1,2-cis-α-glycosides. nih.gov In this case, pre-activation of the donor leads to a bicyclic β-sulfonium ion. nih.gov This intermediate effectively blocks the β-face, forcing the glycosyl acceptor to attack from the α-face, resulting in a high degree of stereoselectivity. nih.gov The nature of the heteroatom in the auxiliary and its specific chirality are crucial for achieving consistent anomeric control. nih.gov

This example illustrates the principle that a well-designed, sulfur-based chiral group can serve as an effective stereodirecting element in glycosylation. Although direct application of the (phenylsulfinyl)acetyl group itself as a C-2 auxiliary for anomeric control remains a topic for further exploration, the underlying concept of neighboring group participation by a chiral sulfur-containing moiety is a validated strategy in modern carbohydrate synthesis.

Catalytic Applications and Ligand Chemistry

Use as a Ligand in Metal-Catalyzed Processes

The utility of chiral sulfoxides as ligands in transition-metal-catalyzed asymmetric reactions has been a subject of considerable interest due to their unique electronic and steric properties. However, specific applications of (Phenylsulfinyl)acetic acid in prominent palladium-catalyzed reactions are not extensively documented.

Palladium-Mediated Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura)

There is currently no scientific literature available to suggest that this compound has been successfully employed as a ligand in palladium-mediated cross-coupling reactions such as the Buchwald-Hartwig amination or the Suzuki-Miyaura coupling. While chiral sulfoxides, in general, are recognized for their potential in asymmetric catalysis, the specific application of this compound in these named reactions has not been reported.

C-H Activation Catalysis

Similarly, a review of the current scientific literature does not indicate the use of this compound as a ligand in palladium-catalyzed C-H activation reactions. Research in this area has explored a wide variety of ligand architectures, but this compound has not been featured in published studies.

Role as a Promoter in Oxidation Reactions

This compound (PSAA) has been the subject of kinetic and mechanistic studies in the context of oxidation reactions, particularly with chromium(VI) as the oxidant. These studies reveal its role in influencing the rate and mechanism of oxidation, suggesting it can act as a promoter in certain contexts, especially in co-oxidation reactions.

Research has demonstrated that in the co-oxidation of PSAA and oxalic acid by Cr(VI), the reaction follows third-order kinetics, being first order with respect to PSAA, oxalic acid, and Cr(VI). researchgate.net The significant utility of PSAA in various synthetic routes prompted these investigations. researchgate.net The reaction is characterized by a one-step, three-electron transfer process, where Cr(VI) is directly reduced to Cr(III) without the formation of intermediate chromium species. researchgate.netscirp.org

The kinetic data from these studies provide insights into the reaction mechanism. The table below summarizes the rate constants for the co-oxidation of PSAA and oxalic acid by Cr(VI) under specific conditions.

ReactantConcentration (mol·dm⁻³)Rate Constant (k)
[PSAA]3.0 × 10⁻²-
[OxH₂]1.0 × 10⁻²-
[Cr(VI)]3.0 × 10⁻⁴-
[HClO₄]7.5 × 10⁻¹-
Table 1: Reaction conditions for the co-oxidation of PSAA and Oxalic Acid by Cr(VI). The specific rate constant is dependent on the varied concentrations of the reactants.

The proposed mechanism involves the formation of a ternary complex between Cr(VI), PSAA, and oxalic acid. This complex then undergoes a redox decomposition in the rate-determining step to yield the final products. researchgate.net The oxidation product of PSAA in these reactions has been identified as phenyl sulfone. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical investigations are fundamental to predicting molecular properties without the need for empirical data. The two primary approaches used are Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a popular method for computational studies on organic molecules due to its balance of accuracy and computational cost. niscpr.res.innih.gov DFT methods, such as the widely used B3LYP functional, calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. niscpr.res.innih.govnih.gov For a molecule like (Phenylsulfinyl)acetic acid, DFT would be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties discussed in subsequent sections. niscpr.res.in

Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. rsc.orgnih.govmdpi.com These methods can be computationally intensive but often provide a high level of accuracy. rsc.org They are used to study fundamental molecular properties, reaction mechanisms, and conformational energies, providing a rigorous theoretical understanding of the molecule's behavior. nih.govmdpi.comosti.govchemrxiv.org For instance, ab initio calculations have been used to investigate the deprotonation dynamics of acetic acid and the catalytic mechanisms in its reactions. nih.govmdpi.comosti.govchemrxiv.org

Molecular Geometry Optimization and Conformational Analysis

Understanding the three-dimensional structure of this compound is crucial as it dictates its physical and chemical properties.

Molecular Geometry Optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy (the most stable state) on the potential energy surface. nih.govnih.gov Using methods like DFT, researchers can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. niscpr.res.in For this compound, this would involve determining the precise spatial relationship between the phenyl ring, the sulfinyl group, and the acetic acid moiety.

Conformational Analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. nih.govchemrxiv.orguc.pt this compound has several rotatable bonds, including the C-S and C-C bonds. A potential energy surface (PES) scan can be performed computationally to identify the most stable conformers and the energy barriers between them. nih.govuc.pt This analysis is critical for understanding which shapes the molecule is likely to adopt and how this affects its reactivity. nih.govchemrxiv.org Studies on similar carboxylic acids have shown that both syn and anti conformations of the carboxyl group are possible, with their relative stability influenced by intramolecular interactions and solvent effects. nih.govchemrxiv.org

Electronic Structure and Reactivity Parameters

The electronic structure of a molecule governs its reactivity. Several computational parameters and analyses are used to describe it.

Frontier Molecular Orbital Analysis (e.g., HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. researchgate.netnih.govresearchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO : The HOMO is the orbital that acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons. researchgate.net

LUMO : The LUMO is the orbital that acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. researchgate.net

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. researchgate.netirjweb.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. nih.govresearchgate.net This gap is instrumental in explaining charge transfer interactions within the molecule. irjweb.com

ParameterDescriptionSignificance in Reactivity
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the molecule's capacity to donate electrons (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's capacity to accept electrons (electrophilicity).
ΔE (HOMO-LUMO Gap) ELUMO - EHOMOA larger gap corresponds to higher kinetic stability and lower chemical reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.govresearchgate.netjoaquinbarroso.comresearchgate.netnih.gov It examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy, E(2). nih.govresearchgate.net For this compound, NBO analysis would reveal:

Hyperconjugative Interactions : These are stabilizing interactions that result from the delocalization of electron density from filled bonding or lone pair orbitals to empty antibonding orbitals. nih.gov

Intramolecular Charge Transfer : NBO can identify pathways for charge transfer within the molecule, which are crucial for its stability and reactivity. nih.govnih.gov

Hybridization : It provides information on the hybridization of atomic orbitals, giving insight into the nature of the chemical bonds. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. wolfram.comuni-muenchen.delibretexts.orgavogadro.ccresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. wolfram.comuni-muenchen.de

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. uni-muenchen.deavogadro.cc For this compound, these would likely be around the oxygen atoms.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. uni-muenchen.deavogadro.cc

Green Regions : Represent areas with neutral or near-zero potential. wolfram.com

The MEP map provides a powerful visual prediction of where the molecule is most likely to interact with other chemical species. libretexts.orgresearchgate.net

Mulliken Charge Distribution and Electrophilicity Index

Mulliken Charge Distribution is a method for estimating the partial atomic charges in a molecule. niscpr.res.inchemrxiv.orguni-muenchen.deresearchgate.netchemrxiv.org Although known to be dependent on the basis set used in the calculation, it provides a qualitative understanding of how electron density is distributed among the atoms. niscpr.res.inuni-muenchen.de This information is valuable for understanding the molecule's dipole moment and electrostatic interactions. niscpr.res.in

Vibrational and Rotational Spectroscopy Predictions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational and rotational spectra of molecules. chem-soc.sinih.gov These predictions are vital for interpreting experimental spectroscopic data and for understanding the molecule's structural and dynamic properties.

Vibrational Spectroscopy:

Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of this compound. These calculations are typically performed using methods like B3LYP with basis sets such as 6-31G(d,p) or larger. chem-soc.si By analyzing the vibrational modes, specific functional groups within the molecule can be identified. For this compound, key vibrational modes would include:

O-H stretching: Associated with the carboxylic acid group, this is expected to be a broad band in the high-frequency region of the IR spectrum.

C=O stretching: A strong absorption band characteristic of the carbonyl group in the carboxylic acid.

S=O stretching: A characteristic stretching vibration for the sulfoxide (B87167) group.

C-H stretching: Arising from both the aromatic phenyl ring and the methylene (B1212753) group.

Ring vibrations: Corresponding to the stretching and bending of the carbon-carbon bonds within the phenyl group.

Based on studies of similar molecules, a hypothetical table of predicted vibrational frequencies for this compound is presented below. It is important to note that these are estimated values and would require specific computational studies on the molecule for accurate prediction.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
O-H stretchCarboxylic acid3300 - 2500
C-H stretch (aromatic)Phenyl ring3100 - 3000
C-H stretch (aliphatic)Methylene3000 - 2850
C=O stretchCarboxylic acid1760 - 1690
C=C stretchPhenyl ring1600 - 1450
S=O stretchSulfoxide1070 - 1030
C-O stretchCarboxylic acid1320 - 1210
O-H bendCarboxylic acid1440 - 1395

Rotational Spectroscopy:

Rotational spectroscopy provides high-precision data on the molecular geometry by determining the rotational constants (A, B, and C) of a molecule in the gas phase. While no specific rotational spectroscopy studies on this compound have been reported, computational chemistry can predict these constants from the optimized molecular structure. Such predictions would be essential for guiding future experimental work and for the precise determination of bond lengths and angles.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods are widely used to predict the NLO properties of molecules, which are related to their response to a strong electromagnetic field. researchgate.netscispace.com Key NLO properties include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

The presence of both an electron-withdrawing sulfinyl group and a phenyl ring in this compound suggests that it may possess interesting NLO properties. The delocalized π-electron system of the phenyl ring can facilitate charge transfer, which is a key requirement for a significant NLO response.

Theoretical calculations, typically using DFT methods, can quantify these properties. researchgate.netscispace.comjneonatalsurg.com A hypothetical set of calculated NLO parameters for this compound is presented in the table below to illustrate what a computational study might reveal. These values are for illustrative purposes only.

PropertySymbolHypothetical Calculated ValueUnits
Dipole Momentμ3.5Debye
Mean Polarizabilityα25 x 10⁻²⁴esu
First-Order Hyperpolarizabilityβ15 x 10⁻³⁰esu

Modeling Reaction Dynamics and Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions and for modeling their dynamics. For this compound, theoretical studies could investigate various reaction pathways, such as its thermal decomposition, oxidation, or its role as a catalyst or intermediate in organic synthesis. nih.govmdpi.com

For instance, modeling the reaction of this compound in different environments, such as in supercritical water, could provide insights into its stability and degradation pathways under extreme conditions. nih.gov Such studies often employ advanced computational techniques, including machine learning potentials and reactive force fields, to simulate the behavior of a large number of molecules over time. nih.gov

Furthermore, computational studies can be used to investigate the reaction mechanisms of processes where this compound is a reactant. For example, the cyclization of related anilic acids has been studied computationally to understand the role of catalysts and the transition states involved. mdpi.com Similar studies on this compound could reveal detailed information about its reactivity and guide the design of new synthetic methodologies.

Spectroscopic Characterization in Reaction Pathway Elucidation

Application of UV-Vis Spectrophotometry for Kinetic Monitoring

UV-Vis spectrophotometry is a valuable technique for monitoring the kinetics of reactions involving (Phenylsulfinyl)acetic acid, particularly when the reactants, intermediates, or products have distinct chromophores that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The change in absorbance at a specific wavelength over time can be directly related to the change in concentration of a particular species, allowing for the determination of reaction rates and orders.

For instance, in reactions where the phenyl group of this compound is modified, such as through oxidation or substitution, the UV-Vis spectrum is expected to change. The aromatic phenyl ring typically exhibits characteristic absorption bands in the UV region. Any alteration to the electronic environment of this ring system will likely result in a shift in the absorption maximum (λmax) or a change in the molar absorptivity. By monitoring these changes, the progress of the reaction can be followed. For example, the dissolution of certain complexes in acetic acid has been shown to cause significant changes in their UV-Vis spectra, reflecting chemical transformations. researchgate.net

Kinetic studies using UV-Vis spectrophotometry often involve recording spectra at regular intervals throughout the course of a reaction. The data can then be used to plot absorbance versus time, from which the initial rate of reaction can be determined. Furthermore, by varying the initial concentrations of the reactants and observing the effect on the reaction rate, the rate law and rate constant for the reaction can be established. This approach has been successfully applied to monitor the formation of peracetic acid in the reaction of hydrogen peroxide with acetic acid, where changes in the near-UV/Vis absorption region are analyzed. nih.gov

While this compound itself may not have strong absorption in the visible region, its reactions can be monitored if a colored reagent is consumed or a colored product is formed. The principles of UV-Vis spectrophotometry for kinetic monitoring are broadly applicable to a variety of reactions involving this compound. semanticscholar.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanism Elucidation (e.g., 1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for the structural elucidation of organic molecules and for gaining insight into reaction mechanisms. proprep.com Both ¹H and ¹³C NMR are routinely used to characterize this compound and its reaction products. illinois.educore.ac.ukencyclopedia.pub

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides a wealth of information about its structure. The aromatic protons on the phenyl ring typically appear as a complex multiplet in the region of 7.0-8.0 ppm. The chemical shifts and coupling patterns of these protons can provide information about the substitution pattern on the ring. The two diastereotopic protons of the methylene (B1212753) group adjacent to the sulfoxide (B87167) and carboxyl groups are chemically non-equivalent and are expected to appear as a pair of doublets (an AB quartet) due to coupling with each other. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be concentration and solvent dependent.

During a reaction, changes in the ¹H NMR spectrum can be monitored to follow the transformation of this compound. For example, the disappearance of the reactant signals and the appearance of new signals corresponding to the product(s) can be observed over time. magritek.com This allows for the identification of intermediates if they are present in sufficient concentration and have a long enough lifetime to be detected. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. oregonstate.edu The carbonyl carbon of the carboxylic acid group in this compound is expected to resonate at a downfield chemical shift, typically in the range of 170-180 ppm. The carbons of the phenyl ring will appear in the aromatic region (approximately 120-140 ppm), with the carbon attached to the sulfur atom (ipso-carbon) showing a distinct chemical shift. The methylene carbon adjacent to the sulfoxide and carboxyl groups will also have a characteristic chemical shift.

By comparing the ¹³C NMR spectra of the starting material and the products, structural changes that occur during a reaction can be determined. For instance, the oxidation of the sulfoxide group to a sulfone would result in a significant downfield shift of the adjacent methylene carbon and changes in the chemical shifts of the aromatic carbons.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)>10 (broad singlet)170-180
Methylene (CH₂)~3.5-4.0 (AB quartet)~60-70
Phenyl (C₆H₅)7.0-8.0 (multiplet)120-140

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

NMR spectroscopy is also a powerful tool for mechanistic studies. nih.gov Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) can be used to establish connectivity between protons and carbons, which is crucial for the unambiguous structural assignment of complex reaction products. Furthermore, kinetic studies can be performed by acquiring NMR spectra at different time points during a reaction, allowing for the determination of reaction rates and the observation of reaction intermediates. magritek.comnih.gov

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. clemson.edu These methods are highly valuable for characterizing this compound and for monitoring the progress of its reactions by observing changes in the vibrational modes of the molecule. nih.govmdpi.com

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹). Specific functional groups have characteristic absorption frequencies, making FT-IR an excellent tool for qualitative analysis.

For this compound, the FT-IR spectrum is expected to show several key absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. researchgate.net

C=O Stretch: A strong, sharp absorption band around 1700-1760 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. e3s-conferences.org The exact position of this band can be influenced by hydrogen bonding.

S=O Stretch: The sulfoxide group gives rise to a strong absorption band in the range of 1000-1100 cm⁻¹. The position of this band is sensitive to the electronic environment of the sulfur atom.

C-O Stretch: The stretching vibration of the C-O single bond in the carboxylic acid group typically appears in the region of 1210-1320 cm⁻¹.

Aromatic C-H and C=C Stretches: The phenyl group will exhibit characteristic absorptions for aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1450-1600 cm⁻¹ region).

During a reaction, changes in these characteristic absorption bands can be monitored to follow the transformation of this compound. For example, in a reaction where the carboxylic acid is converted to an ester, the broad O-H stretch will disappear, and the C=O stretching frequency will shift. Similarly, oxidation of the sulfoxide to a sulfone will result in the appearance of two new strong absorption bands for the symmetric and asymmetric stretching of the SO₂ group. Time-resolved FT-IR spectroscopy can be employed to study the kinetics of fast reactions and to identify transient intermediates. rsc.orgrsc.org

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser source. mdpi.com The scattered light has a different frequency from the incident light, and the frequency shift corresponds to the vibrational frequencies of the molecule. Raman and FT-IR are complementary because some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy can provide valuable information about the sulfur-containing functional group and the aromatic ring. The S=O stretching vibration, which is strong in the IR spectrum, is also typically observable in the Raman spectrum. The symmetric "breathing" mode of the phenyl ring, which is often weak in the IR spectrum, usually gives a strong and sharp band in the Raman spectrum around 1000 cm⁻¹.

The following table summarizes the characteristic FT-IR and Raman vibrational frequencies for key functional groups in this compound.

Functional Group Vibrational Mode FT-IR Frequency (cm⁻¹) Raman Signal
Carboxylic AcidO-H Stretch2500-3300 (broad, strong)Weak
Carboxylic AcidC=O Stretch1700-1760 (strong, sharp)Moderate
SulfoxideS=O Stretch1000-1100 (strong)Moderate
Phenyl RingC=C Stretch1450-1600 (variable)Strong
Phenyl RingRing Breathing~1000Strong, sharp

By combining the information obtained from both FT-IR and Raman spectroscopy, a more complete picture of the vibrational properties of this compound and its reaction products can be obtained, aiding in structural elucidation and mechanistic studies. researchgate.net

Mass Spectrometry for Product and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of compounds and for elucidating their structures by analyzing their fragmentation patterns. In the context of this compound, mass spectrometry is invaluable for identifying reaction products and, in some cases, for trapping and characterizing transient intermediates. researchgate.net

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The exact mass of this ion can be determined using high-resolution mass spectrometry (HRMS), which provides information about the elemental composition of the molecule.

In addition to the molecular ion, the mass spectrum will also display a series of fragment ions that are formed by the breakdown of the molecular ion in the mass spectrometer. The fragmentation pattern is often characteristic of the compound's structure and can be used to confirm its identity. For this compound, common fragmentation pathways may include the loss of the carboxyl group (as COOH or CO₂ and H), the loss of the entire acetic acid side chain, and cleavage of the phenyl-sulfur bond.

When studying the reactions of this compound, mass spectrometry is used to identify the products by determining their molecular weights. By comparing the mass spectrum of the reaction mixture with that of the starting material, new peaks corresponding to the products can be identified. The molecular formulas of these products can be determined by HRMS, and their structures can be proposed based on their fragmentation patterns and in conjunction with data from other spectroscopic techniques like NMR and IR.

A significant advantage of mass spectrometry is its high sensitivity, which allows for the detection of products that are present in very small quantities. This is particularly useful for identifying minor byproducts in a reaction.

Furthermore, specialized mass spectrometry techniques can be used to identify and characterize short-lived reaction intermediates. researchgate.net Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the gentle ionization of molecules directly from solution, making it possible to observe ions of intermediates that might not be stable enough to be isolated. By coupling a reaction vessel directly to the mass spectrometer, it is possible to monitor the reaction in real-time and detect the appearance and disappearance of intermediates.

The following table lists the expected exact masses for this compound and some of its potential derivatives.

Compound Molecular Formula Exact Mass (m/z)
This compoundC₈H₈O₃S184.02
(Phenylsulfonyl)acetic acidC₈H₈O₄S200.01
(Phenylthio)acetic acidC₈H₈O₂S168.02
Phenylacetic acidC₈H₈O₂136.05

By utilizing the power of mass spectrometry, researchers can gain detailed insights into the products and intermediates of reactions involving this compound, which is crucial for understanding reaction mechanisms and for developing new synthetic methodologies. chemicalbook.commassbank.eu

Derivatization Studies

Formation of (Phenylsulfinyl)acetic acid via Derivatization of Sulfide (B99878) Precursors

This compound is synthesized through the derivatization of its corresponding sulfide precursor, (Phenylthio)acetic acid. This transformation is an oxidation reaction that converts the sulfide group (-S-) into a sulfoxide (B87167) group (-S(O)-).

A documented method for this conversion involves the oxidation of (p-substituted phenylthio)acetic acids using N-chlorosaccharin (NCSA). scispace.com In a kinetic study performed in an acetonitrile-water medium, (Phenylthio)acetic acid was oxidized to yield this compound. The reaction proceeds via a mechanism where NCSA is the active oxidizing species. scispace.com The successful formation of the product was confirmed through Thin-Layer Chromatography (TLC) analysis, which distinguished the product (Rf = 0.45) from the starting sulfide precursor (Rf = 0.84). scispace.com Further confirmation was obtained from Infrared (IR) spectroscopy, which showed a characteristic strong absorption band for the S=O group at 1050 cm⁻¹. scispace.com This selective oxidation highlights a key derivatization pathway to access the sulfinyl compound from its readily available sulfide analog.

Interactive Table: Synthesis of this compound
PrecursorReagentProductAnalytical Confirmation
(Phenylthio)acetic acidN-chlorosaccharin (NCSA)This compoundIR Spectroscopy (S=O stretch at 1050 cm⁻¹) scispace.com

Synthetic Transformations of Related Sulfinyl-Containing Compounds and their Derivatized Products

The sulfinyl group is a versatile functional group that can participate in numerous synthetic transformations, making sulfinyl-containing compounds valuable intermediates in organic synthesis. Studies on related compounds, such as β-keto sulfoxides, illustrate the chemical reactivity of the sulfinyl moiety and its utility in creating diverse molecular architectures.

Key transformations include:

Stereocontrolled Reduction: Chiral β-keto sulfoxides can be reduced to form β-hydroxysulfoxides. The stereochemical outcome of the reduction can be controlled by the choice of the reducing agent, allowing for the synthesis of specific diastereomers. researchgate.net

Reductive Cleavage: The sulfinyl group can be removed entirely. For example, the reduction of an alkylated β-keto sulfoxide with zinc dust in acetic acid can yield a sulfur-free ketone, such as propiophenone. This transformation showcases the use of the sulfinyl group as a removable activating group for α-alkylation of ketones. acs.org

Pummerer Reaction: This reaction transforms a sulfoxide into an α-acyloxythioether. When applied to certain β-keto sulfoxides, it can lead to the formation of α-dicarbonyl compounds like 1-phenyl-1,2-propanedione. acs.org

Generation and Reaction of Sulfenic Acids: Sulfoxides can serve as precursors to transient sulfenic acids via thermolysis. These highly reactive intermediates can then undergo regioselective syn-addition to alkynes, providing a pathway to synthesize vinyl sulfoxides. mdpi.com

Interactive Table: Examples of Synthetic Transformations of Sulfinyl Compounds
Starting Material ClassReagent(s)Product ClassTransformation Type
Chiral β-keto sulfoxideMetal Hydridesβ-hydroxysulfoxideStereocontrolled Reduction researchgate.net
Alkylated β-keto sulfoxideZinc dust, Acetic acidKetone (sulfur-free)Reductive Cleavage acs.org
β-keto sulfoxideAcetic Anhydrideα-Dicarbonyl compoundPummerer Reaction acs.org
Sulfoxide PrecursorHeat, AlkyneVinyl sulfoxideSulfenic Acid Addition mdpi.com

Investigation of Modified this compound Scaffolds for Enhanced Chemical Properties

Modifying the basic chemical scaffold of a molecule is a fundamental strategy in medicinal chemistry to improve its efficacy, selectivity, and pharmacokinetic properties. While direct studies on this compound are limited, research on the closely related phenylsulfonyl acetic acid scaffold provides significant insights into this process. Phenylsulfonyl acetic acid derivatives have been investigated as potent agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.gov

In these studies, the initial lead compounds possessed high lipophilicity and molecular weight. The introduction of a sulfone-carboxylic acid moiety was a key modification aimed at reducing these liabilities. nih.gov A systematic structure-activity relationship (SAR) study was conducted to optimize the scaffold. This led to the discovery of 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid (compound 20), which demonstrated a superior balance of physicochemical properties, cytotoxicity profiles, and pharmacokinetics compared to earlier compounds. nih.gov Subsequent in vivo testing confirmed that this modified scaffold robustly improved glucose tolerance in both normal and type 2 diabetic models without the risk of hypoglycemia or significant hepatic and renal toxicity. nih.gov This investigation highlights how targeted derivatization of a core scaffold can lead to compounds with enhanced and more favorable chemical and pharmacological properties.

Interactive Table: Property Enhancement via Scaffold Modification
Compound FeatureInitial ScaffoldOptimized Scaffold (Compound 20)Advantage of Modification
Core MoietyPhenylacetic acid derivative2-{(4-substituted-phenyl)sulfonyl}acetic acidIntroduction of sulfone-carboxylic acid moiety nih.gov
Key PropertiesHigh lipophilicity, high molecular weightReduced lipophilicity, lower cytotoxicityImproved physicochemical and pharmacokinetic profile nih.gov
Biological OutcomeFFA1 AgonistPotent FFA1 AgonistImproved glucose tolerance and better safety profile nih.gov

Q & A

Q. What are the common synthetic routes for preparing (phenylsulfinyl)acetic acid derivatives?

this compound derivatives are often synthesized via multicomponent reactions, such as the Ugi reaction , which combines amines, aldehydes, isocyanides, and carboxylic acids. For example, 2,2-difluoro-2-(phenylthio)acetic acid can be hydrolyzed to generate the sulfinyl group, followed by reductive cleavage to introduce CF₂H-containing pseudopeptides . Another method involves Pummerer-type cyclization , where N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides are formed through condensation of acid chlorides with amines . Key steps include optimizing reaction conditions (e.g., temperature, pH) and purification via recrystallization or chromatography.

Q. How can structural characterization of this compound derivatives be performed?

Techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), FT-IR , and mass spectrometry are critical. For example, the sulfinyl group’s stereochemistry and electronic effects can be confirmed via chemical shift analysis in NMR . X-ray crystallography may resolve ambiguities in complex derivatives like (Diphenylphosphinyl)acetic acid hydrazides .

Q. What analytical methods ensure purity and quantify this compound in mixtures?

High-performance liquid chromatography (HPLC) with UV detection is standard, especially for separating isomers or monitoring reaction progress . Titration methods (e.g., acid-base titration using NaOH) can quantify carboxylic acid groups, though pH adjustments may be needed to avoid interference from sulfinyl groups .

Advanced Research Questions

Q. How do reaction conditions influence the outcome of Ugi reactions involving this compound derivatives?

The choice of carboxylic acid significantly impacts reactivity. For instance, difluoroacetic acid fails to yield Ugi products due to steric/electronic hindrance, while trifluoroacetic acid and acetic acid proceed efficiently. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading . Contradictory results (e.g., product absence with difluoroacetic acid) require mechanistic studies, such as DFT calculations to analyze transition states .

Q. What catalytic applications utilize this compound derivatives?

Palladium(II) acetate with 1,2-bis(phenylsulfinyl)ethane enables allylic C–H alkylation of aromatic compounds. This system achieves high stereoselectivity (E/Z >20:1) and regioselectivity (up to 20:1) via π-allylpalladium intermediates. Methodological challenges include controlling oxidative conditions (e.g., using DMBQ/CH₃COOH) and minimizing side reactions .

Q. How can contradictory data in sulfinyl group reactivity be resolved?

Discrepancies in sulfinyl group behavior (e.g., stability under acidic vs. basic conditions) require kinetic studies (e.g., hydrolysis rates) and spectroscopic monitoring (e.g., in situ IR). For example, sulfinyl-to-sulfone oxidation pathways can be mapped using hydrogen peroxide or KMnO₄, with LC-MS tracking intermediate species .

Q. What strategies improve the enantioselectivity of this compound-based catalysts?

Chiral auxiliaries (e.g., Mosher’s acid derivatives) or asymmetric induction via organocatalysts (e.g., proline derivatives) can enhance enantioselectivity. For example, (-)-MTPA (Mosher’s acid) is used to resolve stereoisomers via diastereomeric salt formation . Computational modeling (e.g., molecular docking) aids in designing sterically hindered sulfinyl groups for better selectivity .

Methodological Tables

Key Reaction Conditions Outcome Reference
Ugi Reaction with CF₂H AcidDMF, 40°C, 24hPseudopeptides with 70–85% yield
Pummerer CyclizationTHF, NaH, 0°C → RTTetrahydroisoquinolines (≥90% purity)
Allylic C–H AlkylationPd(OAc)₂, DMBQ/CH₃COOH, DMSO, 60°Cα-Nitro-δ-aryl-pentenoates (E/Z >20:1)

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